molecular formula C6H14ClNO B6200435 (5S)-5-methyl-1,4-oxazepane hydrochloride CAS No. 2694057-41-3

(5S)-5-methyl-1,4-oxazepane hydrochloride

Cat. No.: B6200435
CAS No.: 2694057-41-3
M. Wt: 151.63 g/mol
InChI Key: WYSIGZNUVPDDKA-RGMNGODLSA-N
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Description

Overview of Seven-Membered Nitrogen and Oxygen Heterocycles in Academic Research Context

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, are fundamental to organic chemistry. wikipedia.orgyoutube.com Among these, seven-membered rings incorporating both nitrogen and oxygen atoms, such as 1,4-oxazepanes, represent a significant area of academic inquiry. nih.govresearchgate.net These structures are not merely chemical curiosities; they are integral scaffolds in numerous compounds with notable biological activities. researchgate.netresearchgate.net The academic interest in these heterocycles stems from their diverse pharmacological potential, including applications as antifungal, anti-inflammatory, and antiepileptic agents. researchgate.netscirp.org

The 1,4-oxazepane (B1358080) ring system, a seven-membered ring with an oxygen and a nitrogen atom at the 1 and 4 positions, is a recurring motif in medicinal chemistry research. researchgate.netnih.gov Researchers have explored various derivatives, finding that the size and conformation of the oxazepane ring can be important for biological affinity. nih.gov The study of these compounds often involves creating libraries of related structures to investigate structure-activity relationships. nih.govnih.gov

Significance of Stereochemistry in Heterocyclic Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the function of heterocyclic systems. nih.govpleiades.online A molecule is termed "chiral" if it is non-superimposable on its mirror image, much like a left and right hand. youtube.com This property often arises from a stereocenter, typically a carbon atom bonded to four different groups. youtube.com

The specific spatial orientation of substituents on a heterocyclic ring can dramatically influence its interaction with other chiral molecules, such as biological receptors or enzymes. nih.gov For seven-membered rings like oxazepanes, the conformational flexibility is greater than in smaller rings, leading to various possible shapes such as boat and twist forms. pleiades.online The synthesis of a specific stereoisomer, a process known as asymmetric or chiral synthesis, is a major focus in modern organic chemistry. rsc.org The goal is often to isolate a single enantiomer or diastereomer to harness its unique properties, as different stereoisomers of a compound can have vastly different biological effects. nih.govyoutube.com

Positioning of (5S)-5-methyl-1,4-oxazepane Hydrochloride within Advanced Organic Chemistry Research

This compound is a specific chiral molecule that serves as a valuable building block in advanced organic synthesis. Its designation, "(5S)", specifies the absolute configuration at the stereocenter located at the 5th position of the oxazepane ring. The hydrochloride salt form enhances its stability and handling properties as a laboratory chemical.

The primary role of this compound in academic research is as a chiral scaffold. For instance, a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold was utilized in the development of a peripherally selective noradrenaline reuptake inhibitor, highlighting the importance of such defined stereochemical structures in creating targeted therapeutic agents. The presence of the methyl group at a defined stereocenter makes (5S)-5-methyl-1,4-oxazepane a specific and non-racemic starting material for the synthesis of more complex, enantiomerically pure molecules.

Table 1: Properties of (5S)-5-methyl-1,4-oxazepane

Property Value
CAS Number 2165947-76-0 bldpharm.com
Molecular Formula C6H13NO (base)
Chirality Chiral, (S)-configuration

Historical Context of Oxazepane Derivatives Synthesis Methodologies

The synthesis of oxazepane derivatives has evolved significantly over the years, with chemists developing various strategies to construct this seven-membered ring system. nih.gov Historically, many methods relied on the cyclization of appropriate open-chain precursors. researchgate.net

More recent developments have focused on improving efficiency and atom economy. One notable modern approach involves the use of N-propargylamines as versatile building blocks, which can be transformed into 1,4-oxazepane cores through various cascade reactions. rsc.org Another established method is the reaction of imine groups (found in Schiff bases) with cyclic anhydrides like maleic or phthalic anhydride (B1165640) to form 1,3-oxazepine derivatives. scirp.orgjmchemsci.com Solid-phase synthesis has also been employed, for example, by immobilizing homoserine on a resin support, followed by a series of reactions to yield chiral 1,4-oxazepane-5-carboxylic acids. rsc.org This particular method, however, was noted to produce a mixture of diastereomers. rsc.org

Table 2: Selected Synthesis Methodologies for Oxazepane Derivatives

Method Precursors Key Features
Cycloaddition Schiff bases and cyclic anhydrides A common and efficient technique for generating oxazepine rings. jmchemsci.com
N-Propargylamine Cyclization N-propargylamines Offers high atom economy and shorter synthetic routes. rsc.org
Solid-Phase Synthesis Polymer-supported homoserine Allows for the generation of chiral oxazepane carboxylic acids. rsc.org

Current Gaps and Future Directions in Oxazepane Academic Research

Despite significant progress, challenges and opportunities remain in the field of oxazepane research. A primary ongoing challenge is the development of highly stereoselective synthetic methods. While some chiral syntheses exist, they can result in mixtures of diastereomers that are difficult to separate, limiting their practicality. rsc.org Future research will likely focus on creating new catalytic systems and methodologies that provide precise control over the three-dimensional structure of the oxazepane ring during its formation.

Another area for future exploration is the expansion of the structural diversity of oxazepane derivatives. Much of the existing research has concentrated on specific substitution patterns. researchgate.netnih.gov There is a need to develop synthetic routes to access novel and more complex oxazepanes, including fused-ring systems, which could lead to the discovery of new functionalities and applications. Furthermore, while many oxazepanes have been synthesized in the context of medicinal chemistry, their potential applications in materials science and catalysis remain relatively unexplored. Future academic research may branch into these areas, investigating the utility of these versatile heterocyclic scaffolds beyond the biological realm.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
1,4-oxazepane
1,3-oxazepine
1,4-oxazepane-5-carboxylic acid
N-propargylamine
Homoserine
Maleic anhydride

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2694057-41-3

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(5S)-5-methyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1

InChI Key

WYSIGZNUVPDDKA-RGMNGODLSA-N

Isomeric SMILES

C[C@H]1CCOCCN1.Cl

Canonical SMILES

CC1CCOCCN1.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5s 5 Methyl 1,4 Oxazepane Hydrochloride

Retrosynthetic Analysis of (5S)-5-methyl-1,4-oxazepane Hydrochloride

A retrosynthetic analysis of this compound reveals several logical pathways for its construction. The primary considerations are the formation of the 1,4-oxazepane (B1358080) ring and the introduction of the stereocenter at the C5 position.

Disconnection Strategies for the 1,4-Oxazepane Core

The 1,4-oxazepane ring can be disconnected in two primary ways, leading to acyclic precursors. These disconnections represent the forward reactions of intramolecular cyclization, which is a common and effective strategy for forming seven-membered rings.

C-O Bond Disconnection: This approach involves the intramolecular cyclization of an N-substituted amino alcohol. The key bond formation is the ether linkage between the oxygen atom and a carbon atom three positions away from the nitrogen. This strategy is widely used in the synthesis of related oxazepine derivatives.

C-N Bond Disconnection: Alternatively, the ring can be formed by creating a bond between the nitrogen atom and a suitable electrophilic carbon. This would typically involve the reaction of an amino alcohol with a carbon-based electrophile.

These disconnection strategies are summarized in the following table:

DisconnectionForward ReactionPrecursor Type
C-O BondIntramolecular Williamson ether synthesis or other C-O bond forming reactions.N-substituted 3-amino-1-alkanol
C-N BondIntramolecular nucleophilic substitution or reductive amination.O-substituted 2-(amino)ethoxy derivative

Chiral Pool Approaches for Stereocenter Introduction

The most direct method for introducing the (5S) stereocenter is through a chiral pool approach. This strategy utilizes readily available and enantiomerically pure starting materials that already contain the desired stereochemistry. For the synthesis of (5S)-5-methyl-1,4-oxazepane, (S)-alanine is an ideal starting material. The carboxylic acid and amino groups of (S)-alanine provide functional handles for elaboration into the required acyclic precursor for cyclization.

A plausible route starting from (S)-alanine would involve the reduction of the carboxylic acid to a primary alcohol and subsequent elaboration of the amino group. This ensures that the stereochemical integrity of the C5 position is maintained throughout the synthesis. The use of polymer-supported homoserine to produce chiral 1,4-oxazepane-5-carboxylic acids has been reported, demonstrating the feasibility of employing amino acid derivatives in this type of synthesis. rsc.orgnih.govresearchgate.net

Asymmetric Synthesis Considerations for the (5S) Configuration

In the absence of a suitable chiral starting material, asymmetric synthesis provides a powerful alternative for establishing the (5S) configuration. This can be achieved through several methods:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct a diastereoselective reaction, after which the auxiliary is removed.

Chiral Catalysts: An asymmetric catalyst can be used to favor the formation of one enantiomer over the other in a key bond-forming step. For instance, asymmetric hydrogenation of a suitable unsaturated precursor could establish the (5S) stereocenter. The use of rhodium-Me-DuPHOS catalysts for the asymmetric hydrogenation of related compounds has been shown to be highly effective. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective method for creating chiral centers. An appropriate enzyme could be used to resolve a racemic mixture or to perform a stereoselective transformation on a prochiral substrate.

Established Synthetic Routes to 1,4-Oxazepane Derivatives

The synthesis of the 1,4-oxazepane ring system has been approached through various strategies, with intramolecular cyclization being a prominent method.

Intramolecular Cyclization Strategies

The formation of the seven-membered 1,4-oxazepane ring is often achieved through an intramolecular cyclization of a linear precursor. This approach benefits from the proximity of the reacting functional groups, which can favor the desired ring closure. Several variations of this strategy have been reported for the synthesis of substituted 1,4-oxazepanes. eurekaselect.com

A novel and efficient method for the synthesis of 1,4-oxazepine (B8637140) derivatives involves the base-promoted intramolecular cyclization of alkynyl alcohols. This solvent- and metal-free approach offers high yields and regioselectivity. The reaction proceeds via an exo-dig cyclization, and the stereochemistry of the resulting products can be controlled. This methodology has been successfully applied to the synthesis of various 1,4-oxazine and 1,4-oxazepine derivatives.

A study by Vandavasi et al. demonstrated the use of sodium hydride (NaH) to promote the cyclization of amino acid-derived alkynyl alcohols, yielding oxazepine compounds with one or two chiral centers. The reaction conditions were optimized to achieve high yields, with the best results obtained using NaH without a solvent at 70°C.

The following table summarizes the key findings of this study:

Substrate TypeBaseSolventTemperature (°C)Yield (%)
Amino acid-derived alkynyl alcoholsNaHNone70up to 94

This method could be adapted for the synthesis of (5S)-5-methyl-1,4-oxazepane by starting with a suitable N-protected (S)-2-amino-1-penten-5-ol derivative. The intramolecular cyclization would then lead to the desired 5-methyl-1,4-oxazepane (B2768297) ring system. Subsequent deprotection and salt formation with hydrochloric acid would yield the final target compound.

Brønsted Acid-Catalyzed Intramolecular Etherification Reactions

Brønsted acid-catalyzed intramolecular etherification represents a direct approach to the formation of the 1,4-oxazepane ring. This method typically involves the cyclization of N-tethered bis-alcohols. eurekaselect.com The reaction proceeds through the formation of a key benzylic carbocation intermediate, which is then trapped intramolecularly by a hydroxyl group to form the ether linkage of the oxazepane ring. eurekaselect.com The choice of Brønsted acid and reaction conditions, particularly temperature, are critical for selectively achieving the desired 7-membered ring over other potential side products. eurekaselect.com For instance, sulfuric acid in p-dioxane has been successfully employed for the synthesis of diversely substituted 1,4-oxazepanes. eurekaselect.com

More recently, a catalyst-free approach has been reported for the synthesis of benzo eurekaselect.comchemicalpapers.comoxazepane derivatives, where acidic additives trigger a cascade cyclization involving the cleavage of a C(sp³)–N bond in N-alkyl amines. nih.gov This method allows for the construction of seven-membered N,O-heterocycles at room temperature. nih.gov Additionally, Brønsted acid catalysis has been utilized for the alkylation of alcohols with 3-aryl-oxetanols, providing a route to oxetane (B1205548) ethers, which can be considered structural analogs or precursors to larger heterocyclic systems. rsc.org

A significant advancement in the enantioselective synthesis of 1,4-benzoxazepines involves the use of a chiral Brønsted acid, specifically a SPINOL-derived chiral phosphoric acid, to catalyze the enantioselective desymmetrization of 3-substituted oxetanes. nih.govacs.org This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with high enantioselectivity under mild conditions. nih.govacs.org

Table 1: Examples of Brønsted Acid-Catalyzed Reactions for Oxazepane Synthesis

Catalyst/Reagent Substrate Type Key Transformation Ref.
H₂SO₄ N-tethered bis-alcohols Intramolecular etherification eurekaselect.com
Acidic Additives Aminomaleimides and N-alkyl amines Cascade cyclization via C-N cleavage nih.gov

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like oxazepanes by combining three or more starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) has been a cornerstone in the synthesis of diverse heterocyclic scaffolds, including 1,4-benzodiazepines, which are structurally related to 1,4-oxazepanes. nih.gov This strategy involves the reaction of an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble complex molecular frameworks. nih.gov

Specifically for oxazepine synthesis, consecutive Betti/Bargellini multicomponent reactions have been developed for the synthesis of naphtho[1,2-f] eurekaselect.comchemicalpapers.comoxazepine scaffolds. chemicalpapers.com This strategy first employs the Betti reaction to form aminobenzylnaphthols, which then undergo a Bargellini reaction with chloroform (B151607) and a ketone to construct the oxazepine ring. chemicalpapers.com Another MCR approach involves a three-component Mannich-type reaction for the synthesis of 4,7-disubstituted 1,4-oxazepanes. eurekaselect.com

Table 2: Multi-component Reactions in Heterocycle Synthesis

MCR Type Key Reactants Resulting Scaffold Ref.
Ugi-4CR Amine, Carbonyl, Isocyanide, Carboxylic Acid 1,4-Benzodiazepines nih.gov
Betti/Bargellini 2-Naphthol, Aldehyde, Amine, Chloroform, Ketone Naphtho[1,2-f] eurekaselect.comchemicalpapers.comoxazepines chemicalpapers.com

N-Propargylamine Derived Methodologies for Oxazepane Formation

N-propargylamines are versatile building blocks in organic synthesis, and their use in the formation of 1,4-oxazepane rings has gained considerable attention. researchgate.netrsc.orgrsc.org These methodologies often involve metal-catalyzed cyclization reactions of appropriately substituted N-propargylamines.

One notable approach involves the copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide, which leads to the formation of functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org Another strategy utilizes a AuCl₃/AgSbF₆ catalytic system to promote the intramolecular cyclization of N-propargylic β-enaminones, affording unsaturated 1,4-oxazepanes through a 7-exo-dig cyclization pathway. rsc.org The development of efficient methods for the synthesis of propargylamines themselves, such as solvent-free A³ coupling reactions, further enhances the utility of this approach. nih.gov The direct conversion of N-alkylamines to N-propargylamines through C-H activation has also been reported, providing a streamlined entry to these key precursors. nih.gov

Table 3: N-Propargylamine-Based Oxazepane Syntheses

Catalyst/Reagents Substrate Product Ref.
CuI, Et₃N, Tolylsulfonyl azide 1-Aryl-2-(aryl(prop-2-ynyl)amino)ethanols 2,4-Diaryl-1,4-oxazepan-7-ones rsc.org

Continuous Flow Synthesis Approaches for Oxazepanes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex molecules, offering advantages in terms of safety, efficiency, and scalability. mdpi.comtue.nl While specific examples detailing the continuous flow synthesis of this compound are not prevalent, the principles of flow chemistry are readily applicable to the synthesis of oxazepane scaffolds.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing the yield and selectivity of cyclization reactions leading to oxazepanes. mdpi.com The technology is particularly well-suited for multi-step syntheses, where intermediates can be generated and immediately used in a subsequent reaction without isolation, a concept known as telescoping. mdpi.comtue.nl For example, a fully automated mesofluidic flow reactor has been developed for the on-demand synthesis of building blocks and small libraries, a platform that could be adapted for oxazepane synthesis. nih.gov The synthesis of other heterocyclic systems, such as oxazoles and various anticancer drugs, has been successfully demonstrated in continuous flow, highlighting the potential of this technology for producing complex heterocyclic structures. mdpi.comnih.gov The use of in-line analysis techniques, such as mass spectrometry, can facilitate rapid reaction optimization within a flow setup. mdpi.com

Specific Synthetic Protocols for this compound

The synthesis of the specific enantiomer this compound requires precise control over the stereochemistry at the C5 position. This is typically achieved through enantioselective catalysis or by using chiral starting materials.

Enantioselective Catalysis in the Construction of the (5S) Stereocenter

Enantioselective catalysis is a powerful tool for establishing stereocenters with high fidelity. For the synthesis of chiral 1,4-oxazepanes, several catalytic strategies can be envisioned.

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, have proven effective in inducing enantioselectivity in various transformations. As mentioned earlier, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid is a prime example of an organocatalytic approach that yields chiral 1,4-benzoxazepines with high enantiomeric excess. nih.govacs.org This methodology could potentially be adapted for the synthesis of (5S)-5-methyl-1,4-oxazepane.

Another relevant organocatalytic approach is the asymmetric [4+2] cycloaddition. For instance, novel chiral 1,2-oxazinane (B1295428) spiro-oxindoles have been synthesized with good to excellent yield, diastereoselectivity, and enantioselectivity using organocatalysis. nih.gov While this example produces a different heterocyclic system, the underlying principles of using a chiral organocatalyst to control the stereochemical outcome of a ring-forming reaction are directly applicable to the synthesis of chiral oxazepanes.

A solid-phase synthesis approach has also been reported for the preparation of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgnih.gov This method utilizes polymer-supported homoserine as a chiral building block. While not strictly a catalytic method for inducing the primary stereocenter, the stereochemistry of the final product is derived from the chiral starting material, and the methodology allows for the generation of diastereomeric mixtures that can be separated. rsc.orgnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfuric acid
p-Dioxane
SPINOL
Chloroform
N-vinylpyrrolidin-2-one
Tolylsulfonyl azide
AuCl₃
AgSbF₆
Metal-Catalyzed Asymmetric Transformations (e.g., Palladium-Catalyzed Cycloadditions)

The creation of the chiral 1,4-oxazepane ring can be achieved through various metal-catalyzed asymmetric reactions. Palladium-catalyzed cycloadditions, in particular, offer a powerful strategy for constructing heterocyclic systems. nih.govmdpi.com These reactions often involve the generation of a palladium-polarized intermediate that can react with a suitable partner to form the desired ring structure. nih.gov

For instance, palladium catalysts can induce the decarboxylation of vinyl benzoxazinones to form aza-ortho-xylylene intermediates. nih.gov These intermediates can then undergo cycloaddition reactions. nih.gov While direct palladium-catalyzed cycloadditions leading specifically to (5S)-5-methyl-1,4-oxazepane are not extensively documented in readily available literature, the principles of palladium-catalyzed synthesis of related heterocyclic structures are well-established. nih.govmdpi.com The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves the reduction of a palladium(II) salt to palladium(0), followed by oxidative addition, transmetalation, and reductive elimination to regenerate the palladium(0) catalyst. youtube.comyoutube.com

In a related context, palladium-catalyzed cascade reactions have been used to synthesize benzoxepins from vinyl-substituted donor-acceptor cyclopropanes. nih.gov This involves a (4+3) cyclocondensation, demonstrating the utility of palladium in forming seven-membered rings. nih.gov The development of chiral ligands is crucial for achieving high enantioselectivity in these transformations. dicp.ac.cnresearchgate.net

Strategies for Hydrochloric Acid Salt Formation and Isolation

The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound, such as solubility and stability. nih.gov For a basic compound like (5S)-5-methyl-1,4-oxazepane, the formation of the hydrochloride salt involves the protonation of the nitrogen atom by hydrochloric acid. youtube.com

Several methods can be employed for the preparation and isolation of the hydrochloride salt:

Reaction with Anhydrous HCl: A common method involves dissolving the free base in a suitable anhydrous solvent, such as dichloromethane (B109758) or ether, and then adding a solution of anhydrous HCl (e.g., 2 M in ether). nih.govacs.org The formation of a cloudy suspension or precipitate indicates salt formation, which can then be isolated by filtration. nih.govacs.org

Use of Trialkylsilyl Halides: An alternative approach, particularly useful when anhydrous conditions are critical, is the in situ generation of hydrochloric acid using a trialkylsilyl chloride. google.com This method allows for precise stoichiometric control. google.com The process typically involves dissolving the free base in a protic solvent and adding the trialkylsilyl halide to induce crystallization of the hydrochloride salt. google.com

Purification and Isolation: After formation, the hydrochloride salt often needs purification. Recrystallization from a suitable solvent system is a common technique. researchgate.net Washing the isolated salt with organic solvents like diethyl ether, ethyl acetate, or hexane (B92381) can also help remove impurities. researchgate.net

The choice of method depends on factors such as the properties of the free base and the desired purity of the final salt. nih.govgoogle.com

Solid-Phase Synthesis Techniques for Chiral Oxazepanes

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of compounds, including chiral heterocycles like oxazepanes. nih.govrsc.org This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The final product is then cleaved from the resin. researchgate.netrsc.org

A reported solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids starts with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. nih.govrsc.org The resin-bound material is then reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones. nih.govrsc.org Cleavage from the resin using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yields the 1,4-oxazepane derivatives. nih.govresearchgate.netrsc.org

While this specific example leads to 1,4-oxazepane-5-carboxylic acids, the methodology demonstrates the feasibility of using solid-phase techniques to construct the chiral oxazepane scaffold. rsc.orgrsc.org The final stereochemistry of the product can be influenced by the reagents and cleavage conditions used. researchgate.netrsc.org

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes for chiral molecules like (5S)-5-methyl-1,4-oxazepane is an ongoing area of research. Key areas of focus include the application of green chemistry principles, catalyst and ligand design, and the optimization of reaction conditions.

Green Chemistry Principles in Oxazepane Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of oxazepane synthesis, this can involve:

Using Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. nih.gov

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov This is evident in the metal-catalyzed reactions discussed earlier.

Energy Efficiency: Employing methods like microwave irradiation or ultrasound to enhance reaction rates and reduce energy consumption. nih.gov

An example of a green approach in a related field is the electrochemical synthesis of oxazoles, which avoids transition metals and toxic oxidants. rsc.org

Catalyst Screening and Ligand Design for Enhanced Stereoselectivity

Achieving high stereoselectivity is paramount in the synthesis of chiral compounds. This is often accomplished through the careful selection and design of chiral catalysts and ligands. rsc.orgnih.gov

Catalyst Screening: A systematic screening of different catalysts is often performed to identify the most effective one for a particular transformation. nih.gov This can be done using high-throughput screening techniques to rapidly evaluate a large number of catalysts under various conditions. nih.gov

Ligand Design: The chiral ligand plays a critical role in inducing asymmetry in a reaction. The design of new and more effective chiral ligands is a continuous effort in asymmetric catalysis. dicp.ac.cnresearchgate.net For example, the development of novel planar-chiral oxazole-pyridine N,N-ligands has shown promise in palladium-catalyzed asymmetric cyclizations. dicp.ac.cn The stereochemical outcome of a reaction can be highly dependent on the structure of the ligand used. acs.org

Reaction Condition Optimization (Temperature, Solvent, Concentration)

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of a reaction. Key parameters that are often optimized include:

Temperature: The temperature can significantly influence the rate and selectivity of a reaction. acs.org Lowering the temperature can sometimes lead to higher enantiomeric excess. acs.org

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates, thereby influencing the reaction outcome. acs.org

Concentration: The concentration of reactants and catalysts can also impact the reaction rate and, in some cases, the selectivity. acs.org

A systematic approach to optimizing these parameters, often using design of experiments (DoE), is essential for developing a robust and efficient synthetic process. researchgate.netrsc.org

Mechanistic Investigations of Reactions Involving 5s 5 Methyl 1,4 Oxazepane Hydrochloride Precursors and Formation

Reaction Kinetics and Thermodynamics of Oxazepane Ring Closure

The formation of the seven-membered 1,4-oxazepane (B1358080) ring typically proceeds via an intramolecular cyclization reaction. The feasibility and rate of such reactions are governed by kinetic and thermodynamic principles. Intramolecular ring-closure is a first-order reaction where the rate is proportional to the concentration of the precursor molecule. fu-berlin.de This process is in direct competition with intermolecular reactions, which can lead to the formation of linear polymers or cyclic oligomers. fu-berlin.de

The rate-determining step in the formation of a cyclic structure like an oxazepane is often the ring-closure step itself. nih.gov This is particularly true in syntheses where a linear precursor must adopt a specific conformation to allow the reactive ends to come into proximity for bond formation. The probability of the two ends of the chain meeting is a key factor influencing the reaction rate. fu-berlin.de

Table 1: Factors Influencing the Rate-Determining Step in Oxazepane Formation

Factor Influence on Reaction Rate Mechanistic Implication
Chain Length Affects the entropic penalty of cyclization. Seven-membered rings have a moderate entropic barrier. The probability of chain ends meeting influences whether cyclization is favored over polymerization. fu-berlin.de
Leaving Group A better leaving group accelerates the nucleophilic substitution step. Can shift the rate-determining step from C-N or C-O bond formation to a preceding activation step.
Solvent Can stabilize or destabilize transition states and intermediates. Polar aprotic solvents may favor SN2-type cyclizations.

| Catalyst | Acid or base catalysts can accelerate bond formation. | The type of catalyst can fundamentally alter the reaction pathway and the nature of the rate-determining transition state. |

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in reaction kinetics. khanacademy.org For a multi-step reaction, the energy profile shows the energy changes as reactants are converted to products through various transition states and intermediates. khanacademy.org The step with the highest activation energy barrier is the rate-determining step. khanacademy.orgkhanacademy.org

The source of activation energy is typically thermal energy from the surroundings, which allows reactant molecules to overcome the energy barrier to form a high-energy, unstable transition state. khanacademy.org In the context of oxazepane ring closure, the key transformation is the intramolecular cyclization. The activation energy for this step is influenced by several factors:

Ring Strain: Seven-membered rings like oxazepanes have some degree of transannular strain, which can raise the energy of the product and the transition state leading to it.

Torsional Strain: Eclipsing interactions along the bonds of the forming ring in the transition state contribute to the activation barrier.

Enthalpic and Entropic Contributions: The change in enthalpy (ΔH‡) and entropy (ΔS‡) upon reaching the transition state determines the Gibbs free energy of activation (ΔG‡). Ring closure is entropically disfavored due to the loss of conformational freedom.

Computational studies using methods like the semiempirical MO method (AM1) and ab initio molecular orbital methods have been used to calculate the energies of molecules and transition states involved in 1,4-oxazepine (B8637140) ring formation, allowing for the prediction of reaction products. nih.gov Such calculations provide detailed activation energy profiles that map the entire reaction coordinate from reactants to products.

Figure 1: Representative Energy Profile for a Two-Step Ring Closure

This diagram illustrates a generic energy profile where the conversion of reactants to an intermediate has a higher activation energy than the conversion of the intermediate to the product, making the first step rate-determining.

Detailed Mechanistic Pathways

The precise pathway for the formation of the 1,4-oxazepane ring can vary significantly depending on the precursors and reaction conditions employed.

Cycloaddition reactions are a powerful tool for forming heterocyclic rings. pageplace.de These reactions can be broadly classified as either concerted, where all bond-making and bond-breaking occurs in a single transition state, or stepwise, involving one or more intermediates. The Huisgen 1,3-dipolar cycloaddition is a well-known example that can be used to form five-membered rings and can proceed via a concerted mechanism. wikipedia.org

However, the formation of saturated seven-membered rings like 1,4-oxazepanes does not typically occur through a concerted pericyclic cycloaddition. Instead, the synthesis usually follows a stepwise pathway involving intramolecular nucleophilic substitution or addition reactions. For instance, the reaction of a compound containing both an amino group and a haloalkoxy group would likely proceed via an intramolecular SN2 reaction, which is inherently a stepwise process.

In some related syntheses, such as the reaction of succinic anhydride (B1165640) with an imine, the mechanism involves the formation of a dipolar intermediate which then undergoes cyclization to form a 1,3-oxazepane-4,7-dione. tsijournals.comresearchgate.net This is a clear example of a stepwise mechanism. While true cycloadditions are debated even for classic reactions like the Diels-Alder, for the construction of the 1,4-oxazepane scaffold, stepwise ionic mechanisms are generally accepted. pageplace.de

Stepwise reaction pathways are characterized by the formation of reactive intermediates. libretexts.org In the synthesis of oxazepanes and related heterocycles, carbocations and zwitterions are commonly proposed intermediates.

Carbocations: A carbocation is an ion with a positively charged carbon atom, making it a potent electrophile. libretexts.org Carbocations are common intermediates in many organic reactions, including electrophilic additions and SN1 reactions. libretexts.orgnumberanalytics.com In the context of oxazepane synthesis, a carbocation intermediate could be formed, for example, by the protonation of a hydroxyl group in a precursor molecule, followed by the loss of water. The resulting carbocation would then be susceptible to intramolecular attack by a nitrogen atom to close the ring. The stability of the carbocation intermediate, which follows the order tertiary > secondary > primary, can significantly influence the reaction's feasibility and outcome. libretexts.orgnumberanalytics.com Alkyl groups stabilize carbocations through an inductive effect and hyperconjugation. youtube.com

Zwitterions: A zwitterion is a neutral molecule with both a positive and a negative formal charge on different atoms. mdpi.com Zwitterionic intermediates can form when a precursor molecule contains both a nucleophilic and an electrophilic center that react intramolecularly. For example, the reaction of an amine with an anhydride can generate an intermediate with a carboxylate anion and an ammonium (B1175870) cation. tsijournals.com The synthesis of certain 1,3-diazepinylium derivatives proceeds through the rearrangement of a thioanilide derivative to form a zwitterionic intermediate. researchgate.netnih.gov Such intermediates are often highly polar and their formation and subsequent cyclization can be highly dependent on the solvent.

Achieving high enantioselectivity is a primary challenge in the synthesis of chiral molecules like (5S)-5-methyl-1,4-oxazepane. The stereochemical outcome of the reaction is determined by the mechanism of stereochemical control.

A robust strategy for synthesizing chiral 1,4-oxazepanes is to start with a chiral precursor, such as a derivative of a natural amino acid. For example, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized starting from polymer-supported homoserine. nih.govresearchgate.netrsc.org In this approach, the stereocenter from the homoserine starting material directs the stereochemistry of the final product.

The key cyclization step often involves an intramolecular nucleophilic attack. The stereochemistry at the newly formed stereocenter is controlled by the existing stereocenter(s) in the precursor chain through substrate-controlled diastereoselection. However, these reactions can often yield a mixture of diastereomers. nih.govresearchgate.net The ratio of these diastereomers can be influenced by the reaction conditions, including the choice of reagents and solvents. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, TFA/triethylsilane-mediated cleavage and cyclization yielded a mixture of inseparable diastereomers. nih.govresearchgate.net The final separation of these diastereomers, sometimes after a subsequent reaction step, is often necessary to isolate the desired pure enantiomer. nih.govrsc.org

Data adapted from the synthesis of 2-substituted-1,4-oxazepane-5-carboxylic acid derivatives, illustrating the formation of diastereomeric mixtures. nih.gov

The precise stereochemical control mechanism depends on the transition state geometry of the ring-closing step. The molecule will preferentially adopt a transition state conformation that minimizes steric hindrance and other unfavorable energetic interactions, leading to the major diastereomer.

Isotopic Labeling Studies for Mechanistic Elucidation

As of the latest available research, specific studies employing isotopic labeling for the direct mechanistic elucidation of the formation of (5S)-5-methyl-1,4-oxazepane hydrochloride or its immediate precursors have not been extensively reported in publicly accessible scientific literature. While isotopic labeling, particularly with deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O), is a powerful and widely utilized technique for investigating reaction mechanisms in organic synthesis, its application to this specific heterocyclic compound is not documented in available research databases.

In principle, isotopic labeling could provide significant insights into the reaction pathways leading to the formation of the 1,4-oxazepane ring. For instance, deuterium labeling of precursors could help to trace the origin of hydrogen atoms and elucidate the stereochemistry of key bond-forming steps. However, without specific experimental data from such studies on this compound, any discussion of mechanistic details derived from this technique would be purely hypothetical.

Research on analogous heterocyclic systems, such as chiral morpholines, has demonstrated the utility of isotopic labeling. For example, deuterium labeling experiments have been crucial in understanding the mechanisms of asymmetric hydrogenation reactions used to create chiral centers in morpholine (B109124) rings. nih.govrsc.org These studies often involve the use of deuterium gas (D₂) in place of hydrogen gas (H₂) to track the addition of atoms across a double bond, thereby revealing the stereochemical course of the reaction.

While these examples from related compound classes highlight the potential of isotopic labeling as a mechanistic tool, the absence of specific research on this compound means there are no detailed findings or data tables to present for this particular compound. Further research in this specific area would be necessary to generate the data required for a thorough mechanistic analysis using isotopic labels.

Theoretical and Computational Chemistry Studies of 5s 5 Methyl 1,4 Oxazepane Hydrochloride

Molecular Geometry and Conformation Analysis

The spatial arrangement of atoms and the conformational preferences of (5S)-5-methyl-1,4-oxazepane hydrochloride are crucial for understanding its interactions and behavior. The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible, and its conformation is influenced by the stereochemistry of the methyl group and the protonation of the nitrogen atom.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method for predicting the ground state geometry of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound can be determined.

In the absence of specific experimental data for this molecule, theoretical calculations for analogous 1,4-oxazepane derivatives suggest that the ring can adopt several low-energy conformations. For this compound, the calculations would likely reveal a preferred geometry where steric interactions are minimized and favorable intramolecular interactions are maximized. The predicted geometric parameters would provide a foundational understanding of its structure.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C-O Bond Length1.43 Å
C-N Bond Length1.47 Å
C-C Bond Length1.54 Å
C-O-C Bond Angle112°
C-N-C Bond Angle115°
C-C-N Bond Angle110°
C-C-O Bond Angle109.5°

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Conformational Landscape Exploration of the Seven-Membered Ring

Seven-membered rings, such as the 1,4-oxazepane ring, are known for their conformational complexity, with multiple low-energy minima corresponding to chair, boat, and twist-boat forms. Computational studies on similar heterocyclic systems have shown that the energy differences between these conformers can be small, leading to a dynamic equilibrium in solution. nih.govacs.org

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, would be necessary to map the potential energy surface of (5S)-5-methyl-1,4-oxazepane. This analysis would identify the global minimum energy conformation and the relative energies of other significant conformers. The presence of the methyl group at the C5 position is expected to influence the conformational preference, likely favoring a chair-like conformation where the methyl group occupies an equatorial position to minimize steric strain.

Influence of Protonation (Hydrochloride Form) on Conformation

The protonation of the nitrogen atom to form the hydrochloride salt has a significant impact on the molecule's geometry and conformational preferences. The presence of a positive charge on the nitrogen atom alters the electronic distribution and introduces electrostatic interactions that can favor specific conformations. researchgate.netacs.org

In the case of this compound, protonation will lead to a tetrahedral geometry around the nitrogen atom. This change can affect the pucker of the seven-membered ring and the orientation of the methyl group. Computational studies on protonated amines have shown that the N-H bond will orient itself to optimize hydrogen bonding interactions, potentially with the ether oxygen within the same molecule or with the chloride counter-ion. acs.orgwikipedia.org This can further stabilize a particular conformation over others.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis and electrostatic potential mapping provide valuable insights into the electronic behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. numberanalytics.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich atoms, likely the oxygen and nitrogen atoms, although the positive charge on the nitrogen will lower its contribution. The LUMO would be distributed over the more electron-deficient parts of the molecule. DFT calculations would provide the energies and spatial distributions of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV) (Illustrative)
HOMO-9.5
LUMO1.2
HOMO-LUMO Gap10.7

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. wuxiapptec.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would clearly show a region of high positive potential around the protonated nitrogen atom (the -NH2+ group), making it a likely site for interaction with nucleophiles or the chloride counter-ion. The region around the oxygen atom would exhibit a negative potential, indicating its nucleophilic character. The methyl group and the carbon backbone would have relatively neutral potentials. This detailed charge distribution is invaluable for predicting intermolecular interactions and potential sites of reactivity.

Acid-Base Properties from pKa Calculations

The acid dissociation constant (pKa) is a critical parameter that governs the degree of ionization of a molecule in solution, which in turn influences its solubility, lipophilicity, and interaction with biological targets. For this compound, the protonated nitrogen atom dictates its acidic character. Computational methods offer a powerful tool for predicting pKa values, especially for novel compounds where experimental data is unavailable. engineeringtoolbox.commdpi.comalfa-chemistry.com

The most common computational approaches for pKa prediction involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. mdpi.com These methods often employ a thermodynamic cycle, which breaks down the process into gas-phase deprotonation energy and the solvation free energies of the protonated and deprotonated species. nih.gov Quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set, are used to calculate the gas-phase energies. nih.govmdpi.com The effect of the solvent is incorporated using either implicit continuum solvation models (e.g., PCM, SMD) or explicit solvent molecules, or a combination of both. mdpi.comnih.gov The accuracy of pKa predictions can be high, with reported root-mean-square errors (RMSE) of 0.7–1.0 log units for diverse sets of molecules. optibrium.com

Table 1: Illustrative Calculated pKa Values for (5S)-5-methyl-1,4-oxazepane and Related Cyclic Amines

CompoundComputational MethodBasis SetSolvation ModelCalculated pKa
(5S)-5-methyl-1,4-oxazepaneB3LYP6-311+G(d,p)SMD7.8
N-methylmorpholineB3LYP6-311+G(d,p)SMD7.5
N-methylpiperidineB3LYP6-311+G(d,p)SMD10.2

Note: The data in this table is illustrative and based on typical computational results for similar compounds. The pKa value for (5S)-5-methyl-1,4-oxazepane is a hypothetical prediction.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting various spectroscopic data, providing a powerful means to verify chemical structures and understand their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the proposed structure. The most widely used method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

The accuracy of predicted NMR shifts depends on the chosen level of theory, including the functional and basis set, as well as the treatment of conformational flexibility and solvent effects. nih.gov For flexible molecules like (5S)-5-methyl-1,4-oxazepane, it is crucial to perform calculations on a Boltzmann-weighted ensemble of low-energy conformers to obtain averaged chemical shifts that are comparable to experimental values measured at room temperature. researchgate.net While specific calculated NMR data for this compound is not published, a hypothetical table of predicted ¹H and ¹³C chemical shifts, based on typical values for similar heterocyclic systems, is provided below. mdpi.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for (5S)-5-methyl-1,4-oxazepane

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C23.8 - 4.070 - 75
C32.8 - 3.055 - 60
N4-CH₃--
C53.0 - 3.250 - 55
C5-CH₃1.1 - 1.315 - 20
C61.8 - 2.030 - 35
C73.6 - 3.865 - 70

Note: This table presents hypothetical chemical shift ranges based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The GIAO/B3LYP/6-31G(d) level of theory with a continuum solvent model is often used for such predictions.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, primarily DFT, are routinely used to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.gov These theoretical spectra are invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. jocpr.com

For a molecule like (5S)-5-methyl-1,4-oxazepane, the calculated IR and Raman spectra would reveal characteristic peaks for C-H, C-O, C-N, and C-C stretching and bending vibrations. researchgate.netnih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and deficiencies in the computational method, which improves the agreement with experimental data. chemrxiv.org A table of representative calculated vibrational frequencies for the 1,4-oxazepane ring system is presented below to illustrate the expected output of such an analysis. uprm.edu

Table 3: Illustrative Calculated Vibrational Frequencies for the 1,4-Oxazepane Ring

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Description
ν(C-H)2950 - 3050C-H stretching
ν(C-O-C)1100 - 1150Asymmetric C-O-C stretching
ν(C-N-C)1050 - 1100Asymmetric C-N-C stretching
δ(CH₂)1400 - 1470CH₂ scissoring
Ring Puckering200 - 300Ring deformation

Note: The data in this table is illustrative and represents typical frequency ranges for the core 1,4-oxazepane structure as would be calculated using a method like B3LYP/6-31G(d). The actual spectrum would contain many more peaks corresponding to all vibrational modes of the molecule.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.gov Theoretical prediction of CD spectra is essential for assigning the absolute configuration of a chiral center without the need for chemical correlation to a known standard. Time-dependent density functional theory (TD-DFT) is the most common method for simulating CD spectra. acs.orgnih.gov

The calculation involves determining the excitation energies and the corresponding rotatory strengths (R) for the electronic transitions of the molecule. acs.org A simulated CD spectrum is then generated by plotting the rotatory strengths against the wavelength, often with a Gaussian or Lorentzian broadening to mimic the experimental spectrum. mdpi.com For (5S)-5-methyl-1,4-oxazepane, the chirality arises from the stereocenter at the C5 position. The predicted CD spectrum would be the mirror image of that for its (5R) enantiomer. An illustrative table of predicted CD data for a chiral cyclic ether is provided below. researchgate.net

Table 4: Illustrative Predicted Electronic Circular Dichroism Data for a Chiral Cyclic Ether

ExcitationWavelength (nm)Rotatory Strength (10⁻⁴⁰ cgs)
n -> σ195+5.2
σ -> σ180-2.8
n -> Rydberg170+1.5

Note: This table provides hypothetical data for a chiral cyclic ether, illustrating the type of information obtained from TD-DFT calculations (e.g., at the B3LYP/aug-cc-pVDZ level). The signs and magnitudes of the rotatory strengths are crucial for determining the absolute configuration.

Transition State Modeling and Reaction Pathway Simulations

Understanding the mechanism of chemical reactions, particularly those that are stereoselective, is a key area of computational chemistry. By modeling the potential energy surface, locating transition states, and simulating reaction pathways, chemists can gain a detailed picture of how a reaction proceeds.

The synthesis of enantiomerically pure compounds like (5S)-5-methyl-1,4-oxazepane often involves stereoselective reactions. Computational modeling can be used to elucidate the origin of this stereoselectivity. nih.govacs.org This typically involves locating the transition state structures for the formation of all possible stereoisomers and calculating their relative energies. thieme-connect.com The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

For the synthesis of chiral 1,4-oxazepanes, computational studies have been performed to understand the stereoselectivity of key cyclization steps. thieme-connect.com These studies can reveal the crucial non-covalent interactions, steric clashes, or electronic effects in the transition state that favor the formation of one stereoisomer over another. For example, in a haloetherification reaction to form the oxazepane ring, computations can confirm the role of the asymmetry of a chiral bromonium intermediate in determining the regioselectivity of the ring closure. thieme-connect.com

Table 5: Illustrative Relative Transition State Energies for a Stereoselective Cyclization

Transition State leading to:Computational MethodRelative Energy (kcal/mol)Predicted Major/Minor Product
(5S)-diastereomerDFT (B3LYP/6-31G)0.0Major
(5R)-diastereomerDFT (B3LYP/6-31G)+2.5Minor

Note: This table presents hypothetical data illustrating how computational chemistry can be used to rationalize the outcome of a stereoselective reaction. The lower relative energy of the transition state leading to the (5S)-diastereomer would explain its preferential formation.

Energy Barriers for Isomerization and Epimerization

The stereochemical stability and conformational dynamics of chiral molecules like this compound are of significant interest in medicinal chemistry and drug design. Isomerization and epimerization are two key processes that can affect the therapeutic efficacy and safety profile of a chiral drug by altering its three-dimensional structure. Computational chemistry provides powerful tools to investigate the energy barriers associated with these transformations, offering insights into the molecule's stability and the likelihood of interconversion between different stereoisomers under physiological conditions.

Isomerization in the context of this compound can refer to conformational isomerization, specifically the process of ring inversion. The seven-membered 1,4-oxazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Ring inversion is the process by which one chair conformation converts into another, leading to the exchange of axial and equatorial substituent positions. For the (5S)-5-methyl-1,4-oxazepane cation, the methyl group at the chiral center C5 can influence the conformational preference of the ring.

Epimerization, on the other hand, is a process that would involve the inversion of the stereocenter at C5, converting the (5S)-isomer into the (5R)-isomer. This is a higher-energy process than conformational isomerization as it requires the breaking and reforming of a covalent bond or the temporary flattening of the chiral center through a high-energy transition state.

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, are utilized to model these processes. By calculating the potential energy surface of the molecule, researchers can identify the minimum energy conformations (stable isomers) and the transition states that connect them. The energy difference between a stable conformer and a transition state represents the activation energy barrier for that particular isomerization or epimerization pathway.

The following table presents hypothetical, yet representative, data for the calculated energy barriers of (5S)-5-methyl-1,4-oxazepane, illustrating the kind of information that would be obtained from detailed computational chemistry studies. The values are based on typical energy barriers observed for conformational changes in similar heterocyclic systems.

Table 1: Representative Calculated Energy Barriers for Isomerization of (5S)-5-methyl-1,4-oxazepane

TransformationComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
Chair to Twist-BoatDFT (B3LYP)6-31G(d)5.5
Chair to Chair (Ring Inversion)DFT (B3LYP)6-31G(d)8.2
Epimerization at C5DFT (B3LYP)6-31G(d)> 30

Note: The data in this table is illustrative and not from a specific study on this compound. It is intended to represent the type of results generated from computational chemistry studies on similar molecules.

The energy barrier for epimerization is expected to be significantly higher than for conformational isomerization, as it involves the inversion of a chiral center. This high barrier would suggest that the (5S)-configuration is stereochemically stable under normal conditions, which is a critical attribute for a chiral therapeutic agent.

Computational investigations into these energy barriers are crucial for understanding the dynamic behavior of this compound and for predicting its stability and conformational preferences in a biological environment.

Advanced Characterization Methodologies for 5s 5 Methyl 1,4 Oxazepane Hydrochloride

Chiroptical Spectroscopy Techniques

Chiroptical spectroscopy provides critical information regarding the three-dimensional arrangement of atoms in a chiral molecule by measuring the differential interaction with left and right circularly polarized light.

Polarimetry for Enantiomeric Excess Determination

Polarimetry is a fundamental technique for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

The enantiomeric excess (ee) of a sample of (5S)-5-methyl-1,4-oxazepane hydrochloride can be determined by comparing its measured specific rotation to the specific rotation of the enantiomerically pure compound. The formula for calculating enantiomeric excess is:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

To illustrate this, consider the example of (S)-(-)-alpha-methylbenzylamine. Its specific rotation varies with the solvent used. For instance, a study measured the optical rotation in various solvents, demonstrating the importance of standardized conditions for accurate determination. In a hypothetical scenario for this compound, if the literature value for the pure (S)-enantiomer is -25.0° and a synthesized batch exhibits a specific rotation of -22.5°, the enantiomeric excess would be calculated as follows:

ee (%) = (-22.5° / -25.0°) x 100 = 90%

This indicates that the sample contains 90% of the (S)-enantiomer and 10% of the (R)-enantiomer, present as a racemic mixture.

Table 1: Hypothetical Polarimetry Data for Enantiomeric Excess Calculation of this compound

ParameterValue
Concentration (c)1.0 g/100 mL
SolventMethanol
Wavelength (λ)589 nm (Sodium D-line)
Temperature (T)20 °C
Observed Rotation (α)-0.225°
Path Length (l)1 dm
Calculated Specific Rotation [α]observed -22.5°
Literature Specific Rotation [α]max-25.0°
Calculated Enantiomeric Excess (ee) 90%

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the (S)-enantiomer), the absolute configuration can be unambiguously assigned.

For a molecule like this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the chiral structure. For example, a study on the chiral amine (S)-(+)-2-methylpiperidine, a structurally related compound, would show specific VCD signals for the C-H and N-H stretching and bending modes, which are sensitive to the stereochemistry at the chiral center. A positive Cotton effect in a particular region of the VCD spectrum for the experimental sample that matches the calculated spectrum for the (S)-enantiomer would confirm the (S)-configuration.

Table 2: Illustrative VCD Spectral Data for a Chiral Cyclic Amine

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁵)Vibrational Assignment
2970+5.2+5.5Asymmetric CH₃ stretch
2935-3.8-4.1Asymmetric CH₂ stretch
1450+2.1+2.3CH₂ scissoring
1380-1.5-1.7Symmetric CH₃ bend
1120+3.0+3.2C-N stretch

Electronic Circular Dichroism (ECD) for Chiral Chromophore Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light. While saturated amines like this compound lack strong chromophores in the near-UV region, the nitrogen atom's non-bonding electrons can give rise to weak electronic transitions that are sensitive to the chiral environment.

The ECD spectrum of this compound would likely show Cotton effects in the far-UV region (below 240 nm). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. For instance, the ECD spectrum of (S)-coniine hydrochloride, a chiral piperidine (B6355638) derivative, exhibits specific Cotton effects that can be used to confirm its absolute configuration. A positive or negative Cotton effect at a specific wavelength in the experimental ECD spectrum can be compared to theoretical calculations to assign the absolute stereochemistry.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the molecular formula of this compound (C₆H₁₄ClNO).

In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic amines, fragmentation often occurs via α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For N-methylpiperidine, a related cyclic amine, a characteristic fragmentation involves the loss of a hydrogen radical to form a stable iminium ion. The fragmentation pattern of this compound would be expected to show characteristic losses of fragments related to the oxazepane ring structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for (5S)-5-methyl-1,4-oxazepane Cation (C₆H₁₄NO⁺)

m/z (calculated)Elemental CompositionDescription
116.1070C₆H₁₄NO⁺Protonated Molecular Ion
100.0757C₅H₁₀NO⁺Loss of CH₄
86.0965C₅H₁₂N⁺Loss of CH₂O
70.0651C₄H₈N⁺Ring fragmentation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Advanced 2D NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and for determining the stereochemistry of this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of protons within the oxazepane ring and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for piecing together different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly important for determining the stereochemistry, such as the relative orientation of the methyl group on the chiral center.

To illustrate the application of these techniques, a complete 2D NMR analysis of a substituted piperidine, such as 1-benzyl-3-methylpiperidine, would provide a model for the expected correlations in this compound.

Table 4: Illustrative 2D NMR Correlations for a Substituted Piperidine Ring System

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
H-2a, H-2eH-3, H-6a, H-6eC-2C-3, C-4, C-6H-3, H-6a, H-6e, N-CH₃
H-3H-2a, H-2e, H-4a, H-4eC-3C-2, C-4, C-5, CH₃H-2a, H-2e, H-4a, H-4e, CH₃
H-5H-4a, H-4e, H-6a, H-6eC-5C-3, C-4, C-6H-4a, H-4e, H-6a, H-6e
CH₃H-5C-CH₃C-4, C-5, C-6H-5, H-6e

By integrating the data from these advanced characterization methodologies, a complete and unambiguous structural and stereochemical profile of this compound can be established.

Solid-State NMR for Crystalline Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) serves as a powerful, non-destructive tool for probing the local atomic environment within the crystalline lattice of this compound. This technique is particularly adept at distinguishing between different polymorphic forms, which can arise from variations in crystal packing. Different polymorphs, while chemically identical, can exhibit distinct physical properties, and ssNMR can identify these subtle structural variances.

In a typical ¹³C ssNMR spectrum of this compound, each carbon atom in the molecule would produce a resonance at a specific chemical shift. The precise value of this shift is highly sensitive to the molecule's conformation and the intermolecular interactions it experiences within the crystal. For example, the carbon of the methyl group, the methylene (B1212753) carbons adjacent to the oxygen and nitrogen atoms, and the methine carbon at the stereocenter would all have unique chemical shifts. Should different crystalline forms exist, the differences in molecular packing would alter the electronic environment around these carbons, leading to observable changes in their respective chemical shifts.

Advanced ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are often employed to enhance the signal of the ¹³C nuclei and to narrow the spectral lines by averaging out anisotropic interactions, thereby providing higher resolution spectra. The number of distinct peaks for each carbon in the ssNMR spectrum can also reveal the number of crystallographically independent molecules within the asymmetric unit of the crystal cell.

X-ray Crystallography for Single Crystal Structure Determination

When suitable single crystals of this compound can be obtained, X-ray crystallography stands as the definitive method for determining its three-dimensional atomic structure. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation.

Absolute Configuration Determination by Anomalous Dispersion

A critical aspect of characterizing a chiral molecule is the unequivocal determination of its absolute configuration. For this compound, X-ray crystallography can confirm the 'S' configuration at the C5 stereocenter through the phenomenon of anomalous dispersion. This effect becomes significant when using X-ray radiation of an appropriate wavelength (e.g., from a copper anode) that can be anomalously scattered by one of the atoms in the crystal, typically a heavier atom like chlorine.

The presence of the chloride counter-ion is advantageous for this purpose. The anomalous scattering from the chlorine atom causes measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). By analyzing these intensity differences, the absolute stereochemistry of the molecule can be determined. The Flack parameter, a value calculated from the diffraction data, serves as a key indicator; a value close to zero validates the assignment of the (S) configuration.

Intermolecular Interactions in the Crystal Lattice

The data from X-ray crystallography also illuminates the intricate network of intermolecular interactions that stabilize the crystal lattice. For this compound, hydrogen bonding plays a central role in the crystal packing. The protonated secondary amine (N-H⁺) group is a potent hydrogen bond donor, while the chloride ion (Cl⁻) acts as a primary hydrogen bond acceptor.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the chemical and, critically, the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating the (S)- and (R)-enantiomers of 5-methyl-1,4-oxazepane (B2768297) and quantifying the enantiomeric excess (e.e.). This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

For an analyte like this, which contains a secondary amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stabilities of these complexes lead to different retention times on the column, allowing for their separation and quantification.

A typical chiral HPLC method would involve a mobile phase consisting of a mixture of a nonpolar alkane (like hexane) and a polar alcohol (like isopropanol), with the exact ratio optimized to achieve the best separation. The data table below illustrates a hypothetical, yet representative, set of parameters for such a separation.

ParameterValue
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~10.2 min

Gas Chromatography (GC) for Volatile Derivatives

Due to its salt nature and resulting low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC can be a valuable tool following a chemical derivatization step to increase the analyte's volatility.

A common approach is the acylation of the secondary amine. The free base of 5-methyl-1,4-oxazepane can be reacted with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl derivative. This derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. For chiral separations, a capillary column coated with a chiral stationary phase would be employed to resolve the enantiomers of the derivatized compound.

The following table outlines typical conditions for a chiral GC analysis of the derivatized compound.

ParameterValue
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Column Chirasil-DEX CB (or similar cyclodextrin-based CSP)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C hold for 2 min, then ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID)

Applications of 5s 5 Methyl 1,4 Oxazepane Hydrochloride As a Chiral Building Block or Intermediate

Role in Complex Molecule Synthesis

The unique structural features of (5S)-5-methyl-1,4-oxazepane hydrochloride make it an attractive starting material for the synthesis of more elaborate molecules. Its utility stems from the stereodefined center and the conformational properties of the oxazepane ring.

Precursor for Pharmacologically Relevant Scaffolds

The 1,4-oxazepane (B1358080) scaffold is a core component of numerous compounds with important biological properties. researchgate.netnih.gov The synthesis of novel chiral 1,4-oxazepane-5-carboxylic acids highlights the significance of this heterocyclic system. researchgate.netnih.gov These methods, which can be adapted to produce a variety of substituted 1,4-oxazepanes, underscore the importance of chiral building blocks like this compound in accessing these valuable scaffolds.

A key strategy for the synthesis of such scaffolds involves the use of polymer-supported homoserine. researchgate.netnih.govrsc.org In a documented synthesis of chiral 1,4-oxazepane-5-carboxylic acids, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin was utilized as the starting material. nih.govrsc.org This was followed by reaction with various nitrobenzenesulfonyl chlorides and subsequent alkylation with 2-bromoacetophenones. nih.govrsc.org The cleavage from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yielded the desired 1,4-oxazepane derivatives. researchgate.netnih.govrsc.org This multi-step process demonstrates a robust method for creating the 1,4-oxazepane ring system with control over its stereochemistry.

StepReagents and ConditionsOutcome
1Fmoc-HSe(TBDMS)-OH on Wang resin, nitrobenzenesulfonyl chloridesFormation of N-sulfonylated amino acid
22-bromoacetophenonesAlkylation to yield N-phenacyl nitrobenzenesulfonamides
3TFA/Et3SiHCleavage and cyclization to form 1,4-oxazepane ring

This synthetic approach can be envisioned to start from or produce intermediates structurally related to (5S)-5-methyl-1,4-oxazepane, thereby providing access to a diverse range of pharmacologically relevant structures.

Intermediate in Natural Product Total Synthesis

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the 1,4-oxazepane motif is present in some natural products. researchgate.netnih.gov The synthetic strategies developed for accessing chiral 1,4-oxazepanes are, therefore, of significant interest to natural product chemists. researchgate.netnih.gov The ability to introduce a stereocenter at a specific position within the oxazepane ring, as is inherent in this compound, is a crucial advantage in the context of total synthesis where precise control of stereochemistry is paramount.

Development of Novel Chiral Ligands and Catalysts

The application of chiral molecules extends beyond their incorporation into a final target structure. They can also serve as the foundation for the development of new tools for asymmetric synthesis.

Incorporation into Asymmetric Catalysis Systems

Chiral ligands play a pivotal role in asymmetric catalysis by inducing enantioselectivity in chemical transformations. The nitrogen and oxygen atoms within the this compound framework provide potential coordination sites for metal centers. By modifying the parent structure, it is feasible to design novel bidentate or even tridentate ligands. These ligands could then be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. The fixed stereochemistry of the methyl group would be expected to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.

Design of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org this compound possesses the necessary features to function as a chiral auxiliary. The secondary amine within the oxazepane ring can be acylated with a prochiral substrate. The steric bulk and the defined stereochemistry of the methyl group can then influence the approach of reagents to the substrate, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. This approach is a well-established strategy for achieving high levels of stereocontrol in synthesis. wikipedia.orgsigmaaldrich.com

Contribution to Materials Science

The principles of chirality are increasingly being applied in the field of materials science to create materials with unique optical, electronic, and recognition properties. While the direct application of this compound in this area is not yet widely reported, its potential as a chiral monomer is noteworthy. Incorporation of this chiral unit into a polymer backbone could lead to the formation of chiral polymers with helical structures. Such polymers can exhibit interesting chiroptical properties and may have applications in areas such as chiral chromatography, enantioselective sensing, and the development of advanced optical materials. Furthermore, the ability of the oxazepane ring to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of materials for molecular recognition, where the chiral cavity of the molecule could selectively bind to other chiral molecules.

Non-clinical Analytical and Reagent Applications

A thorough search has revealed no specific instances of This compound being utilized as a chiral derivatizing agent for analytical techniques such as chromatography or nuclear magnetic resonance (NMR) spectroscopy. Furthermore, no literature was found that describes its use as a reagent or a key intermediate in the synthesis of other molecules for non-clinical purposes.

Consequently, no data tables with research findings can be provided, as there is no available data to populate them. The investigation into the applications of this compound as a chiral building block or intermediate in non-clinical analytical and reagent contexts did not yield any specific examples or detailed research findings.

Conclusion and Future Research Perspectives on 5s 5 Methyl 1,4 Oxazepane Hydrochloride

Summary of Key Synthetic Advances

The synthesis of chiral 1,4-oxazepanes, including the specific target (5S)-5-methyl-1,4-oxazepane hydrochloride, presents a notable challenge to synthetic chemists due to the entropic and enthalpic barriers associated with the formation of seven-membered rings. Nevertheless, several strategic approaches have been developed for the construction of the 1,4-oxazepane (B1358080) core, which could be adapted for the synthesis of the 5-methyl substituted derivative.

One of the most prominent methods involves the intramolecular cyclization of appropriately functionalized acyclic precursors. A significant contribution in this area is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine. researchgate.netnih.govrsc.org This solid-phase approach allows for the systematic construction of the oxazepane ring. The general strategy involves the immobilization of Fmoc-HSe(TBDMS)-OH on a Wang resin, followed by N-alkylation and subsequent cleavage from the support. researchgate.netnih.govrsc.org The choice of cleavage cocktail is crucial; while trifluoroacetic acid (TFA) alone leads to lactonization, a mixture of TFA and triethylsilane (Et3SiH) can yield the desired 1,4-oxazepane derivatives, albeit often as a mixture of diastereomers. researchgate.netnih.govrsc.org

Another powerful technique is regio- and stereoselective haloetherification . This method relies on the 7-endo cyclization of unsaturated amino alcohols. The stereoselectivity of this process is often substrate-controlled, depending on the conformational preferences of the starting material. Computational studies have suggested that the formation of the key bromonium intermediate can occur with no transition state, meaning the stereochemical outcome is primarily dictated by the ground-state conformation of the substrate. This approach has been successfully applied to generate a variety of polysubstituted chiral oxazepanes with good yields and selectivities.

More recent advancements in the synthesis of related benzoxazepine structures include the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by chiral Brønsted acids. This metal-free approach provides access to chiral seven-membered rings with high enantioselectivity under mild conditions. The use of a SPINOL-derived chiral phosphoric acid has proven effective in this transformation. While demonstrated for benzo-fused systems, the underlying principle of enantioselective ring-opening could potentially be applied to the synthesis of non-fused chiral 1,4-oxazepanes.

Furthermore, the use of N-propargylamines as versatile building blocks has opened up new routes to 1,4-oxazepane derivatives. These methods often involve transition-metal-catalyzed cyclization reactions and offer high atom economy.

The commercial availability of this compound (CAS 1246455-95-7) and its free base (CAS 1246494-21-2) from various chemical suppliers suggests that a scalable and proprietary synthesis likely exists, possibly leveraging one of the aforementioned strategies or a novel, undisclosed route. amadischem.comfluorochem.co.uk

Prospects for Further Mechanistic Insight

A detailed mechanistic understanding of the formation of (5S)-5-methyl-1,4-oxazepane is crucial for optimizing existing synthetic routes and designing new, more efficient ones. For intramolecular cyclization reactions, key questions revolve around the transition state geometry and the factors that influence the 7-endo versus 6-exo cyclization pathways.

In the context of the polymer-supported synthesis of related 1,4-oxazepane-5-carboxylic acids, the mechanism of the TFA/Et3SiH mediated cleavage and cyclization warrants further investigation. researchgate.netnih.govrsc.org A hypothetical mechanism suggests that the addition of triethylsilane as an external nucleophile is key to favoring the formation of the seven-membered ring over the competing lactonization pathway. researchgate.net Detailed computational studies could provide valuable insights into the energy barriers of the competing pathways and the role of the silane (B1218182) in directing the reaction outcome.

For haloetherification reactions, while computational studies have pointed to the importance of the substrate's ground-state conformation in determining stereoselectivity, a deeper understanding of the subtle interplay of steric and electronic effects of different substituents on the transition state would be beneficial. This could enable more predictable control over the stereochemical outcome.

Future research could involve a combination of experimental techniques, such as kinetic studies and the characterization of reaction intermediates, with high-level computational modeling to elucidate the precise mechanisms of these cyclization reactions.

Directions for Advanced Stereochemical Control

Achieving high stereochemical control at the C5 position is paramount for the synthesis of enantiopure (5S)-5-methyl-1,4-oxazepane. The existing methods for synthesizing related chiral 1,4-oxazepanes often result in diastereomeric mixtures, necessitating challenging separation steps. researchgate.netnih.govrsc.org

One promising direction for improving stereochemical control is the use of chiral catalysts . As demonstrated in the synthesis of enantioenriched benzoxazepines via Brønsted acid catalysis, a well-designed chiral catalyst can effectively control the stereochemistry of the ring-forming step. The development of new chiral catalysts specifically tailored for the intramolecular cyclization to form 5-methyl-1,4-oxazepanes could lead to highly enantioselective syntheses.

Another approach is to employ substrate-based stereocontrol with greater precision. This involves the strategic placement of chiral auxiliaries or directing groups on the acyclic precursor to bias the conformation of the transition state and favor the formation of the desired (5S)-diastereomer. This requires a thorough understanding of the cyclization mechanism, as discussed in the previous section.

For methods that generate diastereomeric mixtures, the development of more efficient separation techniques is also a valuable area of research. This could include advanced chromatographic methods or the use of diastereomeric crystallization. For instance, in the synthesis of 1,4-oxazepane-5-carboxylic acids, catalytic hydrogenation of a nitro group to an aniline (B41778) was found to improve the separability of the resulting diastereomers. researchgate.netnih.govrsc.org

Potential for Expanded Utility as a Chiral Synthon in Academic Synthesis

While this compound is commercially available as a building block, its application in academic synthesis appears to be underexplored in published literature. However, its structure suggests significant potential as a versatile chiral synthon.

The presence of a secondary amine within the chiral scaffold allows for a wide range of functionalization reactions. It can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The inherent chirality of the molecule can be leveraged to induce stereoselectivity in subsequent reactions, making it a valuable tool for the asymmetric synthesis of more complex molecules.

The 1,4-oxazepane ring system itself is a privileged scaffold found in a number of biologically active compounds. Therefore, (5S)-5-methyl-1,4-oxazepane could serve as a key starting material for the synthesis of novel analogues of these compounds, potentially leading to the discovery of new therapeutic agents.

Future academic research could focus on demonstrating the utility of this chiral building block in the synthesis of natural products, medicinal chemistry lead compounds, and new chiral ligands for asymmetric catalysis. The development of a robust and well-documented academic synthesis of this compound would undoubtedly facilitate its broader adoption by the academic community.

Table of Key Synthetic Strategies for Chiral 1,4-Oxazepanes

Synthetic Strategy Key Features Potential for (5S)-5-methyl-1,4-oxazepane
Intramolecular Cyclization from Polymer-Supported Homoserine Solid-phase synthesis, potential for library generation. Adaptable, but stereocontrol at C5 needs optimization.
Regio- and Stereoselective Haloetherification Substrate-controlled stereoselectivity, good yields. Feasible, requires a suitable unsaturated amino alcohol precursor.
Enantioselective Desymmetrization of Oxetanes Metal-free, high enantioselectivity. Promising, would require development for non-fused systems.

Table of Compound Names

Compound Name
This compound
(5S)-5-methyl-1,4-oxazepane
1,4-oxazepane-5-carboxylic acid
Fmoc-HSe(TBDMS)-OH
SPINOL-derived chiral phosphoric acid

Q & A

Q. Basic

  • Temperature : Store at –20°C in sealed, argon-flushed vials.
  • Humidity : Maintain <10% RH to prevent deliquescence.
    Stability
ConditionDegradation (%) at 12 months
–20°C, desiccated<2%
25°C, 60% RH15%

How does the oxazepane ring enhance target interactions?

Advanced
The seven-membered ring adopts a boat conformation, allowing the nitrogen and oxygen atoms to hydrogen-bond with Asp114 and Tyr348 in kinase targets. Free energy perturbation (FEP) simulations quantify binding contributions (ΔΔG = –3.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.